N-hexyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
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Overview
Description
N-hexyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, a thiophene ring, and a hexyl chain. The quinoline structure is known for its wide range of biological activities, making it a significant scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-throughput screening can also aid in identifying the most efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols. Substitution reactions can lead to various substituted quinoline derivatives .
Scientific Research Applications
N-hexyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-hexyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The thiophene ring may enhance binding affinity to certain enzymes or receptors, modulating their activity. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Thiophene: Known for its electronic properties and used in materials science.
N-alkylquinolines: Compounds with varying alkyl chains that exhibit different biological activities.
Uniqueness
N-hexyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is unique due to its combined structural features, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C21H24N2OS |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-hexyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H24N2OS/c1-3-4-5-8-13-22-21(24)17-14-19(20-12-11-15(2)25-20)23-18-10-7-6-9-16(17)18/h6-7,9-12,14H,3-5,8,13H2,1-2H3,(H,22,24) |
InChI Key |
XLKYGIHMSPYSNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)C |
Origin of Product |
United States |
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